![molecular formula C10H13N7O2 B388859 4-[5-Methyl-4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine CAS No. 312511-58-3](/img/structure/B388859.png)

4-[5-Methyl-4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

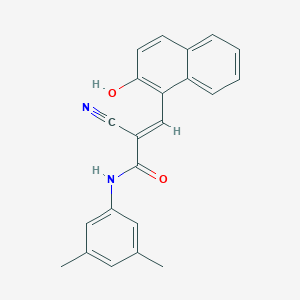

The compound “4-[5-Methyl-4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine” is a complex organic molecule that contains several functional groups including a pyrrolidinylcarbonyl group, a 1,2,3-triazolyl group, and an oxadiazolyl group . These functional groups suggest that this compound could have interesting chemical and biological properties.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It would be best analyzed using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The presence of several functional groups means that it could potentially undergo a variety of chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. These could include its melting point, boiling point, solubility in various solvents, and stability under various conditions .Scientific Research Applications

Synthesis Methods and Structural Characterization : The cycloaddition of 4-amino-3-azido-1,2,5-oxadiazole to nitriles with activated methylene groups has been explored, leading to the synthesis of 3-amino-4-(5-amino-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazoles along with products from their Dimroth rearrangement, demonstrating an innovative approach to synthesizing complex structures involving 1,2,5-oxadiazoles and triazoles (Rozhkov et al., 2004). Similarly, derivatives including 1,2,4-triazole and 1,3,4-thiadiazole rings have been synthesized, adding to the diversity of heterocyclic compounds that can be produced from these basic structures (El‐Sayed et al., 2008).

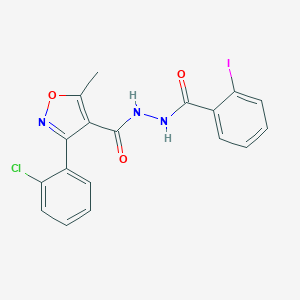

Antimicrobial and Antiprotozoal Activities : The antimicrobial potential of 1,2,4-oxadiazole derivatives, especially those incorporating triazole and thiadiazole moieties, has been a significant area of research. Several studies have reported the synthesis of such compounds and their effective antimicrobial properties (Bektaş et al., 2007). Moreover, novel dihydropyrrolo[3,4-d][1,2,3]triazoles have shown promising anti-protozoal activity, suggesting a potential avenue for developing new antiprotozoal agents (Dürüst et al., 2012).

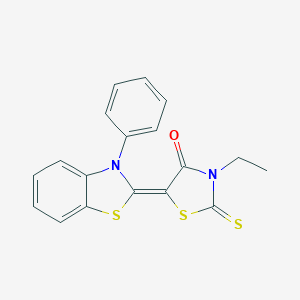

Anti-Cancer Studies : The exploration of 1,2,4-oxadiazole and related derivatives for anticancer applications has also been prominent. Compounds synthesized from 1,2,4-oxadiazoles, triazoles, and thiadiazoles have been tested against various cancer cell lines, showing significant cytotoxicity and highlighting the potential of these compounds in cancer therapy (Abdo & Kamel, 2015).

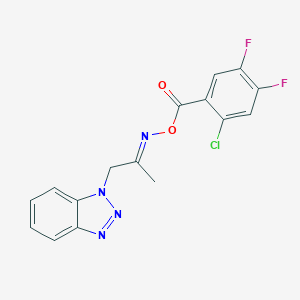

Energetic Material Synthesis : The development of insensitive energetic materials based on oxadiazole and triazole structures has been researched, with compounds exhibiting moderate thermal stabilities and insensitivity towards impact and friction. These materials are considered superior to TNT in some cases, indicating their potential in the field of energetic materials (Yu et al., 2017).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyltriazol-4-yl]-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N7O2/c1-6-7(10(18)16-4-2-3-5-16)12-15-17(6)9-8(11)13-19-14-9/h2-5H2,1H3,(H2,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRCXOPVLTRKBDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=NON=C2N)C(=O)N3CCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N7O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90338783 |

Source

|

| Record name | AG-205/12496014 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312511-58-3 |

Source

|

| Record name | AG-205/12496014 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-acetyl-2-methoxyphenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione](/img/structure/B388778.png)

![1,8-Dibromo-17-(3-bromo-4-methylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B388780.png)

![ethyl 2-(4-hydroxy-3-methoxybenzylidene)-7-methyl-5-(1-naphthyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388787.png)

![ethyl 2-(2-bromo-4-hydroxy-5-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388790.png)

![2-(diphenylamino)-5-[5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-yliden]-1,3-thiazol-4-one](/img/structure/B388791.png)

![3-ethyl-5-[1-ethyl-2(1H)-quinolinyliden]-2-(phenylimino)-1,3-thiazolan-4-one](/img/structure/B388794.png)

![3,5-dichloro-N-[3,4-dihydrospiro(isoquinoline-3,1'-cyclohexane)-1(2H)-ylidene]aniline](/img/structure/B388795.png)

![4-chloro-N-[2,2,2-trichloro-1-(4-hydroxyphenyl)ethyl]benzenesulfonamide](/img/structure/B388796.png)

![3-ethyl-5-[1-ethyl-2(1H)-quinolinyliden]-2-[(4-morpholinophenyl)imino]-1,3-thiazolan-4-one](/img/structure/B388798.png)